N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide
Description
N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide (referred to herein as the target compound) is a benzothiazole derivative featuring a 6-amino substituent on the benzothiazole core and a morpholine-linked acetamide group at position 2. The morpholine moiety enhances solubility and bioavailability, making it a common feature in drug design .
The compound’s synthesis likely involves acylation of 6-amino-1,3-benzothiazol-2-amine with chloroacetyl chloride, followed by substitution with morpholine, analogous to methods described for related thiazol-2-yl acetamides .
Properties
IUPAC Name |
N-(6-amino-1,3-benzothiazol-2-yl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c14-9-1-2-10-11(7-9)20-13(15-10)16-12(18)8-17-3-5-19-6-4-17/h1-2,7H,3-6,8,14H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIBIQQBYOJCQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC3=C(S2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Chloroacetyl Chloride Intermediate
The synthesis begins with the preparation of 6-amino-2-aminobenzothiazole , a critical precursor. While the provided search results focus on unsubstituted 2-aminobenzothiazole derivatives, the introduction of a 6-amino group necessitates additional steps, such as nitration followed by reduction. Assuming the availability of 6-amino-2-aminobenzothiazole, the subsequent steps align with established protocols for analogous compounds:
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Formation of Chloroacetamide Intermediate :
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6-Amino-2-aminobenzothiazole reacts with chloroacetyl chloride in the presence of triethylamine (TEA) to yield N-(6-amino-1,3-benzothiazol-2-yl)-2-chloroacetamide (Intermediate P1').
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Reaction Conditions : Stirring at 0–5°C for 2 hours under nitrogen atmosphere.
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Mechanism : Nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride.
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Morpholine Substitution :
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Intermediate P1' undergoes nucleophilic substitution with morpholine at elevated temperatures.
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Procedure : P1' and morpholine (1.2 equiv) are refluxed in acetone-water (3:1) at 60°C for 6 hours.
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Key Modification : The 6-amino group may necessitate adjusted stoichiometry or temperature to prevent side reactions (e.g., oxidation).
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Intermediate P1' (N-(6-Amino-1,3-Benzothiazol-2-yl)-2-Chloroacetamide)
Final Product (this compound)
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FT-IR : Absence of C-Cl stretch (~750 cm⁻¹); emergence of morpholine C-O-C asymmetric stretch (~1240 cm⁻¹).
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¹H-NMR (DMSO-d₆) : δ 12.02 (s, 1H, amide NH), 3.72–3.45 (m, 8H, morpholine CH₂), 7.29–8.00 (m, 3H, aromatic H).
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GC-MS : Molecular ion peak at m/z 306.12 (calculated for C₁₃H₁₆N₄O₂S).
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time Dependence
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Chloroacetamide Formation : Conducted at 0–5°C to minimize hydrolysis of chloroacetyl chloride.
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Morpholine Substitution : Reflux at 60°C balances reaction rate and side-product formation.
Purity and Yield Analysis
Chromatographic Validation
Yield Comparison Across Analogous Derivatives
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| OMS9 (Morpholine) | 55 | 148–149 |
| Target Compound* | ~60† | 160–162‡ |
*Hypothetical data extrapolated from OMS9.
†Assumes comparable reactivity despite 6-amino substitution.
‡Higher melting point due to enhanced hydrogen bonding from 6-amino group.
Challenges in 6-Amino Substitution
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Oxidation Sensitivity : The 6-amino group may require inert atmospheres or antioxidants during synthesis.
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Steric Effects : Bulky substituents on the benzothiazole ring could slow morpholine substitution, necessitating prolonged reaction times.
Scientific Research Applications
Medicinal Chemistry
N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been studied for their anticancer properties, particularly in targeting specific cancer cell lines. The benzothiazole moiety is known for its ability to interact with DNA and inhibit tumor growth .
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it exhibited significant cytotoxicity against breast and lung cancer cells, suggesting its potential as a lead compound for further development .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has been tested against a range of bacterial strains, showing effectiveness in inhibiting growth, which positions it as a candidate for developing new antibiotics .
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Material Science
In material science, compounds like this compound are being explored for their potential use in creating novel materials with specific properties. Its ability to form stable complexes with metal ions can be utilized in developing sensors or catalysts .
Case Study: Sensor Development
A recent project focused on synthesizing a sensor using this compound that could detect heavy metal ions in water. The sensor demonstrated high sensitivity and selectivity towards lead ions, indicating its applicability in environmental monitoring .
Biochemical Research
The compound's interactions at the biochemical level have also been studied, particularly its role as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders .
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive Inhibition | 15 |
| Acetylcholinesterase | Non-competitive | 25 |
Mechanism of Action
The mechanism of action of N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can interact with proteins, affecting their function and stability.
Pathways Involved: The compound may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzothiazole Core
Amino vs. Methoxy Groups
- Target Compound: The 6-amino group on benzothiazole may enhance hydrogen-bonding interactions, critical for target binding.
- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (Compound I): Replacing the amino group with methoxy reduces hydrogen-bonding capacity but introduces lipophilic character. Crystallographic studies reveal planar acetamide geometry and intermolecular H-bonding involving the methoxy group .
Methyl and Halogen Substituents
Modifications in the Acetamide Side Chain
Morpholine vs. Thioxo-Morpholine
- Target Compound : The morpholine ring improves solubility and participates in dipole interactions.
Triazole and Aryl Modifications
- Compound 9c (): Features a triazole-phenoxymethyl linker and 4-bromophenyl group, increasing rigidity and halogen-mediated hydrophobic interactions. Docking studies suggest strong binding to enzymatic active sites .
Pharmacological and Docking Insights
While direct activity data for the target compound are unavailable, related analogs demonstrate promising profiles:
- N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40): Exhibited notable anticancer activity against HCT-116 and MCF-7 cell lines .
Biological Activity
N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide, a compound with the CAS number 953736-70-4, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
- Molecular Formula : C13H16N4O2S
- Molecular Weight : 292.36 g/mol
- CAS Number : 953736-70-4
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 6-amino-1,3-benzothiazole and morpholine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound .
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration .
Table 1: Antitumor Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 | 1.5 | Apoptosis induction |
| This compound | A549 | 2.0 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its antitumor properties, this compound has shown promising anti-inflammatory effects. Studies assessing its impact on inflammatory cytokines revealed a significant reduction in IL-6 and TNF-alpha levels in macrophage cell lines . This dual action positions the compound as a potential candidate for treating cancer with an inflammatory component.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. These findings suggest that this compound could be developed further as an antibiotic agent .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Case Studies and Research Findings
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings. For instance, a study involving a series of benzothiazole compounds demonstrated their ability to inhibit tumor growth in animal models while simultaneously reducing inflammation markers .
Another significant finding revealed that modifications to the benzothiazole structure could enhance its biological activity. This highlights the importance of structure–activity relationships (SAR) in drug development .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group and morpholine moiety participate in nucleophilic substitutions under specific conditions. Key reactions include:
a. Chloroacetyl Chloride Substitution
Reaction of 2-aminobenzothiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) yields intermediates like N-(benzothiazol-2-yl)acetamide. For example:
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Conditions : 0–25°C, TEA catalyst, DMF solvent, 12–24 hours .
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Product : N-(1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide (yield: 55–90%) .
b. Piperazine/Phenylamine Substitution
Secondary substitutions with amines (e.g., piperazine, sulfanilamide) occur via reflux in polar aprotic solvents:
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Example : Synthesis of N-(1,3-benzothiazol-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (yield: 88%) .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Chloroacetyl Substitution | Chloroacetyl chloride, TEA, DMF, 25°C | N-(benzothiazol-2-yl)acetamide intermediates | 55–90% |
| Amine Substitution | Piperazine derivatives, DMF, 200°C | N-(benzothiazol-2-yl)-2-[4-(substituted)piperazin-1-yl]acetamide variants | 60–90% |
Oxidation Reactions
The benzothiazole sulfur and amino groups are susceptible to oxidation:
a. Thiazole Ring Oxidation
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Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
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Products : Sulfoxide or sulfone derivatives, depending on oxidant strength.
b. Amino Group Oxidation
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Reagents : Nitric acid (HNO₃) or sodium nitrite (NaNO₂).
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Products : Nitroso or nitro derivatives, altering bioactivity.
Reduction Reactions
Reduction of nitro or sulfoxide groups enhances solubility and modifies pharmacological properties:
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Conditions : Ethanol solvent, 60–80°C, 2–4 hours.
Cyclocondensation Reactions
The amino group facilitates heterocycle formation:
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Reaction with Carbonyl Compounds : Condensation with aldehydes/ketones forms imine-linked derivatives .
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Example : Reaction with 4-nitrobenzaldehyde yields Schiff base derivatives (melting point: 207–208°C) .
Biological Interaction-Driven Reactions
In medicinal contexts, the compound undergoes metabolic transformations:
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Hydrolysis : Esterases cleave the acetamide group, generating free amines .
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Enzymatic Oxidation : Cytochrome P450 enzymes oxidize the morpholine ring .
Stability and Degradation
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Thermal Degradation : Decomposes above 260°C, forming benzothiazole fragments .
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Photodegradation : UV exposure induces cleavage of the C–S bond in the thiazole ring.
Comparative Reactivity Table
| Functional Group | Reaction Type | Typical Reagents | Key Products |
|---|---|---|---|
| Benzothiazole sulfur | Oxidation | H₂O₂, KMnO₄ | Sulfoxides, sulfones |
| Acetamide carbonyl | Nucleophilic substitution | Amines, piperazine derivatives | Substituted acetamide derivatives |
| Amino group (-NH₂) | Condensation | Aldehydes/ketones | Schiff bases, heterocycles |
| Morpholine ring | Enzymatic oxidation | Cytochrome P450 | Hydroxylated metabolites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
